2'-Methoxy-5'-methylphthalanilic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-メトキシ-5'-メチルフタラニリック酸は、分子式がC16H15NO4で分子量が285.302 g/molの有機化合物です フタラニリック酸の誘導体であり、芳香環にメトキシ基とメチル基が置換しているのが特徴です。

2. 製法

合成経路と反応条件

2'-メトキシ-5'-メチルフタラニリック酸の合成には、通常、2-メトキシ-5-メチル安息香酸とアニリンを特定の条件下で反応させる方法が用いられます。 反応は通常、塩化チオニルや三塩化リンなどの脱水剤の存在下で行われ、アミド結合の形成が促進されます .

工業生産方法

2'-メトキシ-5'-メチルフタラニリック酸の工業生産方法は、文献では十分に記述されていません。 一般的なアプローチとしては、実験室での合成プロセスをスケールアップし、反応条件を最適化し、再結晶やクロマトグラフィーなどのさまざまな精製技術を用いて最終生成物の純度と収率を確保することが挙げられます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-5’-methylphthalanilic acid typically involves the reaction of 2-methoxy-5-methylbenzoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for 2’-Methoxy-5’-methylphthalanilic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

2'-メトキシ-5'-メチルフタラニリック酸は、さまざまな化学反応を起こす可能性があります。 これらには以下が含まれます。

酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を生成する可能性があります。

還元: ニトロ基が存在する場合、アミンに還元される可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムや三酸化クロムなど)、還元剤(パラジウム触媒を用いた水素ガスなど)、求電子剤(ハロゲンやニトロ化合物など)などがあります .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メトキシ基の酸化は、2'-メトキシ-5'-メチル安息香酸を生み出し、ニトロ基の還元は、2'-メトキシ-5'-メチルフタラニリックアミンを生み出す可能性があります .

4. 科学研究での用途

2'-メトキシ-5'-メチルフタラニリック酸は、以下の用途など、さまざまな科学研究で用いられています。

化学: より複雑な有機分子の合成における構成要素として使用されます。

生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。

医学: さまざまな医学的状態における潜在的な治療効果について調査されています。

産業: 特殊化学品や材料の製造に使用されています.

科学的研究の応用

2’-Methoxy-5’-methylphthalanilic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

2'-メトキシ-5'-メチルフタラニリック酸の作用機序は、文献では十分に解明されていません。 しかし、特定の分子標的や経路との相互作用を通じてその効果を発揮すると考えられています。 たとえば、特定の酵素や受容体を阻害し、細胞プロセスや生物活性に変化をもたらす可能性があります .

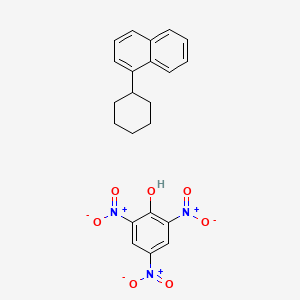

6. 類似化合物の比較

類似化合物

2'-メトキシ-5'-メチルフタラニリック酸に類似した化合物には、以下のようなものがあります。

- 2'-メトキシ-5'-メチルマレイン酸

- 2'-メトキシ-5'-メチルコハク酸

- 2',5'-ジメチルフタラニリック酸

- 2'-メチルフタラニリック酸

独自性

2'-メトキシ-5'-メチルフタラニリック酸は、芳香環にメトキシ基とメチル基が特定の位置に配置されていることで、その化学反応性や生物活性に影響を与え、独自性を持ちます。

類似化合物との比較

Similar Compounds

Some compounds similar to 2’-Methoxy-5’-methylphthalanilic acid include:

- 2’-Methoxy-5’-methylmaleanilic acid

- 2’-Methoxy-5’-methylsuccinic acid

- 2’,5’-Dimethylphthalanilic acid

- 2’-Methylphthalanilic acid

Uniqueness

2’-Methoxy-5’-methylphthalanilic acid is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.

特性

CAS番号 |

19368-44-6 |

|---|---|

分子式 |

C16H15NO4 |

分子量 |

285.29 g/mol |

IUPAC名 |

2-[(2-methoxy-5-methylphenyl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C16H15NO4/c1-10-7-8-14(21-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |

InChIキー |

OHXANRVUSMNCDA-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968500.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11968504.png)

![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968509.png)

![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11968519.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968525.png)

![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)

![Diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968534.png)

![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)